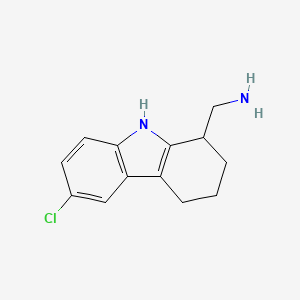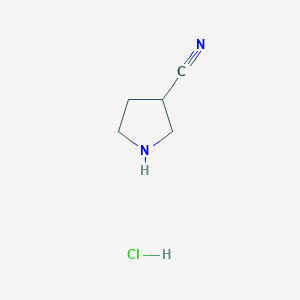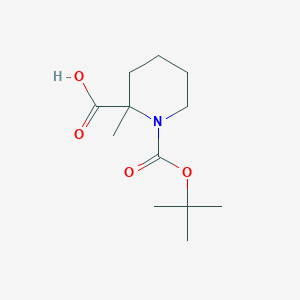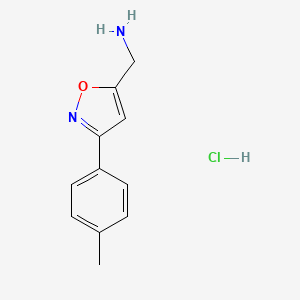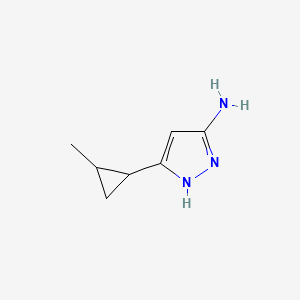
3-(2-methylcyclopropyl)-1H-pyrazol-5-amine
説明
3-(2-methylcyclopropyl)-1H-pyrazol-5-amine (MCPP) is an organic compound that is used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms in the ring. MCPP has a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Antitumor Applications
Pyrazol-5-amine derivatives, including those similar to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine, have been studied for their potential antitumor properties. For instance, a study by Ma et al. (2020) designed and synthesized 3-aryl-4-alkylpyrazol-5-amines, identifying one compound with significant anti-proliferation activities against osteosarcoma and lung cancer cells (Ma, Ouyang, Wang, & Yao, 2020).
Dye Synthesis
Pyrazole derivatives, including those structurally related to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine, are used in the synthesis of heterocyclic disazo dyes. Karcı and Karcı (2008) reported the synthesis of novel dyes using similar pyrazole derivatives, which could have applications in various industrial sectors (Karcı & Karcı, 2008).
Chemical Synthesis
Becerra et al. (2021) reported an efficient synthesis methodology for a compound structurally similar to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine. This synthesis route could be valuable for developing new compounds with potential biological activities (Becerra, Rojas, & Castillo, 2021).
Bioactivity and Pharmacophore Studies
The reaction of pyrazole derivatives with primary amines to yield compounds with potential biological activities was studied by Titi et al. (2020). Their research focused on identifying antitumor, antifungal, and antibacterial pharmacophore sites, which could be relevant for compounds like 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).
Solvent-Free Synthesis Approaches
Yu et al. (2013) explored a solvent-free synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, which could be relevant for eco-friendly synthesis routes of similar compounds (Yu, Chen, Hao, Jiang, Yan, & Lin, 2013).
Reactivity in Palladium-Catalyzed Direct Arylations
Sidhom et al. (2018) investigated the reactivity of 5-aminopyrazoles with a cyclopropyl group in palladium-catalyzed direct arylations. This study provides insights into the chemical reactivity of compounds structurally related to 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine (Sidhom, Soulé, Doucet, & Allouche, 2018).
Antioxidant Agent Synthesis
El‐Mekabaty et al. (2016) synthesized pyrazole derivatives bearing an indole moiety and evaluated them as antioxidant agents. This research may be relevant for the exploration of antioxidant properties in similar compounds (El‐Mekabaty, Etman, & Mosbah, 2016).
Atropisomeric Relationships in Anti-Inflammatory Agents
Veloso et al. (2012) explored the atropisomeric relationships of a substituted N-phenyl-bipyrazole derivative with anti-inflammatory properties, which could be relevant for understanding the stereochemical properties of similar compounds (Veloso, Romeiro, Silva, Alves, Doriguetto, Ellena, Miranda, Barreiro, & Fraga, 2012).
特性
IUPAC Name |
5-(2-methylcyclopropyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-2-5(4)6-3-7(8)10-9-6/h3-5H,2H2,1H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHOYOOOPIXCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



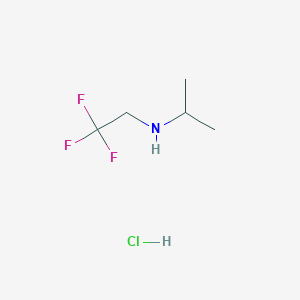
![2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B1372256.png)
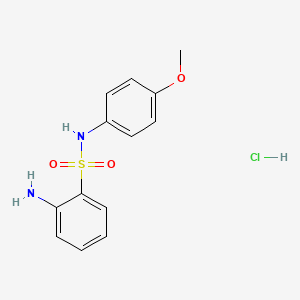

![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)
